8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Description
8-Amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound . It is a derivative of benzoxazine, which is a building block for various natural and synthetic organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H12N2O2 .Physical and Chemical Properties Analysis
The compound is a solid powder at ambient temperature . It has a molecular weight of 192.22 . The boiling point is 94°C .Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .
Mechanism of Action
Target of Action
The primary targets of the compound “8-amino-4,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” are currently unknown. This compound is a derivative of benzoxazine , a class of compounds known for their diverse biological activities.
Mode of Action
The mode of action of “this compound” is not well-documented. As a benzoxazine derivative, it may share some of the biological activities common to this class of compounds. For instance, some benzoxazines are known to interact with various enzymes and receptors, leading to changes in cellular processes . .
Biochemical Pathways
Benzoxazines, in general, are involved in a wide range of biological activities, suggesting that they may affect multiple pathways . .
Result of Action
The molecular and cellular effects of “this compound” are not well-documented. Given its structural similarity to other benzoxazines, it may exhibit a range of biological activities. Some benzoxazines are known to have antifungal and anti-Candida activities . .
Properties
IUPAC Name |
8-amino-4,6-dimethyl-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-3-7(11)10-8(4-6)12(2)9(13)5-14-10/h3-4H,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLOMHNCJLQOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=O)CO2)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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